Bis(thienyl)phenylimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-4,5-dithiophen-2-yl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S2/c1-2-6-12(7-3-1)17-18-15(13-8-4-10-20-13)16(19-17)14-9-5-11-21-14/h1-11H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGXKBCXDPCLPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Electrochemical Behavior and Redox Processes
Cyclic Voltammetry and Spectroelectrochemical Characterization of Redox States
Cyclic voltammetry (CV) is a primary tool for investigating the redox behavior of electroactive species, providing information on oxidation and reduction potentials, and the stability of the resulting charged species. Spectroelectrochemistry, which combines spectroscopic measurements with electrochemical control, allows for the characterization of the electronic structure of these redox states.
For a hypothetical analysis of Bis(thienyl)phenylimidazole, one would expect the CV to exhibit at least one oxidation wave corresponding to the removal of an electron from the highest occupied molecular orbital (HOMO), which is likely localized on the electron-rich bis-thienyl portion of the molecule. The potential at which this occurs would be a key indicator of its ionization potential and, consequently, its suitability as a hole-transport material. Similarly, a reduction wave might be observed, corresponding to the injection of an electron into the lowest unoccupied molecular orbital (LUMO), likely centered on the phenylimidazole acceptor unit.
A comprehensive study would involve performing CV in a suitable solvent and electrolyte system, such as acetonitrile (B52724) or dichloromethane (B109758) with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate. The resulting voltammogram would reveal the onset and peak potentials for both oxidation and reduction. Spectroelectrochemical measurements would then be conducted by holding the potential at values corresponding to the neutral, oxidized (radical cation), and reduced (radical anion) states and recording the corresponding absorption spectra. These spectra would provide crucial information about the electronic transitions in the charged species, aiding in the understanding of their nature and stability.
Interactive Data Table: Hypothetical Cyclic Voltammetry Data for this compound
| Parameter | Hypothetical Value |
| Oxidation Onset Potential (Eox, onset) vs. Fc/Fc+ | Data Not Available |
| Oxidation Peak Potential (Epa) vs. Fc/Fc+ | Data Not Available |
| Reduction Onset Potential (Ered, onset) vs. Fc/Fc+ | Data Not Available |
| Reduction Peak Potential (Epc) vs. Fc/Fc+ | Data Not Available |
| HOMO Energy Level (eV) (from Eox, onset) | Data Not Available |
| LUMO Energy Level (eV) (from Ered, onset) | Data Not Available |
| Electrochemical Band Gap (eV) | Data Not Available |
Theoretical Correlation of Redox Potentials with Electronic Structure
In the absence of experimental data, theoretical calculations using methods like Density Functional Theory (DFT) are invaluable for predicting the electronic structure and redox properties of molecules. Such calculations can provide estimates of HOMO and LUMO energy levels, which are directly related to the oxidation and reduction potentials, respectively.
A theoretical investigation of this compound would involve geometry optimization followed by frequency calculations to ensure a stable structure. Subsequent calculations would determine the energies of the frontier molecular orbitals. The calculated HOMO energy can be correlated with the experimental oxidation potential, and the LUMO energy with the reduction potential. These theoretical models can also visualize the spatial distribution of the HOMO and LUMO, confirming the expected localization on the donor and acceptor moieties.
Interactive Data Table: Hypothetical Theoretical Electronic Structure Data for this compound
| Parameter | Hypothetical Value (DFT Calculation) |
| HOMO Energy Level (eV) | Data Not Available |
| LUMO Energy Level (eV) | Data Not Available |
| Theoretical Band Gap (eV) | Data Not Available |
| Dipole Moment (Debye) | Data Not Available |
Electrochemical Stability and Reversibility of Oxidation/Reduction Processes
The stability of the charged species generated during oxidation and reduction is critical for the long-term operational stability of any electronic device. In cyclic voltammetry, the reversibility of a redox process can be assessed by comparing the peak currents of the anodic and cathodic waves and the separation between their peak potentials. A reversible process typically shows a peak potential separation (ΔEp) of approximately 59/n mV (where n is the number of electrons transferred) at room temperature and an anodic to cathodic peak current ratio (Ipa/Ipc) close to unity.
For this compound, repeated cycling in a CV experiment would be necessary to evaluate the stability of the radical cation and anion. A decrease in peak currents over successive cycles would indicate degradation of the electroactive species. The chemical and electrochemical reversibility are crucial for applications requiring stable and repeatable charge transport.
Implications of Redox Activity in Electron and Hole Transport Mechanisms
The redox potentials and the stability of the corresponding charged states have direct implications for the electron and hole transport capabilities of a material. The HOMO level, determined from the oxidation potential, indicates the ease of hole injection and transport. A relatively high HOMO level is generally desirable for efficient hole injection from common anode materials like indium tin oxide (ITO). The LUMO level, determined from the reduction potential, governs the electron injection and transport properties.
The ability of this compound to form stable radical cations upon oxidation would suggest its potential as a hole-transport material (HTM). Conversely, the formation of a stable radical anion would indicate its suitability for electron-transport (ETM). Materials that can stably support both oxidation and reduction are termed bipolar and are of interest for various applications, including single-layer devices. The energy levels of the frontier orbitals dictate the energy barriers for charge injection from electrodes and charge transport between adjacent molecules in a solid-state film.
Advanced Functional Material Applications: Mechanistic and Design Principles
Design of Organic Electronic Materials
The electronic properties of bis(thienyl)phenylimidazole derivatives can be finely tuned by modifying the substituents on the imidazole (B134444), phenyl, and thienyl rings. This tunability allows for the rational design of materials with specific functionalities for use in a variety of organic electronic devices.
Host Materials in Organic Light-Emitting Diodes (OLEDs): Exciton (B1674681) Management and Energy Transfer Mechanisms
In the realm of Organic Light-Emitting Diodes (OLEDs), particularly phosphorescent OLEDs (PhOLEDs), the host material plays a critical role in device efficiency and longevity. noctiluca.eu The primary function of the host is to facilitate the transport of charge carriers and to provide a medium for the efficient transfer of energy to the guest phosphorescent emitter. mdpi.com For effective energy transfer and to prevent back-transfer, the host material must possess a triplet energy level higher than that of the dopant. noctiluca.eu
This compound derivatives are promising candidates for host materials due to their high triplet energies and tunable charge transport properties. The imidazole core, being electron-deficient, can facilitate electron transport, while the thienyl and phenyl moieties can be functionalized to enhance hole transport, leading to bipolar charge transport characteristics. researchgate.netresearchgate.net This bipolar nature is crucial for balancing the flux of holes and electrons within the emissive layer, which in turn improves the recombination efficiency and reduces the efficiency roll-off at high brightness. noctiluca.eu
The process of exciton management in a host-guest system involves several key steps:
Charge Injection and Transport: Holes and electrons are injected from the anode and cathode, respectively, and transported through the hole-transporting and electron-transporting layers into the emissive layer.
Exciton Formation: The charge carriers recombine within the host material to form singlet (25%) and triplet (75%) excitons.
Energy Transfer: The energy from the host excitons is transferred to the guest phosphorescent dopant molecules. This can occur through two primary mechanisms:
Förster Resonance Energy Transfer (FRET): A long-range dipole-dipole coupling mechanism that is primarily responsible for the transfer of singlet excitons. mdpi.com
Dexter Energy Transfer: A short-range electron exchange mechanism that is dominant for the transfer of triplet excitons. mdpi.com
Efficient triplet harvesting is paramount for achieving high internal quantum efficiencies in PhOLEDs. mdpi.com The design of this compound-based hosts focuses on maximizing the triplet energy to effectively confine the excitons on the guest emitter and on optimizing the molecular packing to facilitate efficient Dexter energy transfer.
Charge Transport Layers in Organic Field-Effect Transistors (OFETs): Carrier Mobility and Trapping Phenomena
Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and their performance is largely dictated by the charge carrier mobility of the organic semiconductor used in the active layer. rsc.org The molecular structure and solid-state packing of the material are critical factors that influence carrier mobility. rsc.org The introduction of thienyl rings in organic semiconductors is a common strategy to enhance charge transport due to the electron-rich nature of the thiophene (B33073) unit, which can facilitate intermolecular charge hopping. rsc.org
The charge transport in organic thin films is often described by a hopping mechanism, where charge carriers move between localized states. aps.org The efficiency of this process is influenced by:
Reorganization Energy: The energy required for the geometric relaxation of a molecule upon gaining or losing a charge. A lower reorganization energy generally leads to higher mobility. rsc.org
Electronic Coupling: The extent of orbital overlap between adjacent molecules, which determines the ease of charge transfer. rsc.org
This compound derivatives can be designed to exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior. The phenyl and thienyl substituents have a direct impact on the structure-property relationship. rsc.org For instance, the steric hindrance and electronic nature of the substituents can influence the molecular packing and the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the carrier mobility. rsc.org
Table 1: Charge Mobility of Selected Thiophene-Based Organic Semiconductors
This table presents representative data for related thiophene-containing materials to illustrate the range of carrier mobilities achievable.
| Material Type | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Reference |
| Diketopyrrolopyrrole-bithiazole copolymer (PB-1) | 0.06 | 0.53 | rsc.org |
| Diketopyrrolopyrrole derivative (n-type) | - | 4.4 x 10⁻² | nih.gov |
| Diketopyrrolopyrrole derivative (p-type) | 2.3 x 10⁻³ | - | nih.gov |
| Selenophene-containing polymer (in air) | 0.20 | 5.8 x 10⁻² | researchgate.net |
Active Components in Organic Solar Cells (OSCs): Charge Separation and Exciton Dissociation Pathways
In Organic Solar Cells (OSCs), the active layer typically consists of a bulk heterojunction (BHJ) blend of a donor and an acceptor material. magtech.com.cn The fundamental process of converting light into electricity in an OSC involves several steps:
Light Absorption and Exciton Formation: The active layer absorbs photons, creating excitons (bound electron-hole pairs) in either the donor or acceptor material.
Exciton Diffusion: The excitons diffuse to the donor-acceptor interface.
Exciton Dissociation and Charge Separation: At the interface, the exciton dissociates into a free electron and a free hole. This process is driven by the energy offset between the LUMO levels of the donor and acceptor and the HOMO levels of the donor and acceptor. arxiv.org
Charge Transport and Collection: The free electrons are transported through the acceptor material to the cathode, and the free holes are transported through the donor material to the anode. mit.edu
This compound derivatives can be incorporated into donor-acceptor molecules for use in OSCs. rsc.org By functionalizing the core structure, the bandgap of the material can be tuned to optimize light absorption across the solar spectrum. rsc.org The introduction of thienyl or phenyl bridges between donor and acceptor units is a common strategy to modulate the electronic properties and influence the photovoltaic performance. rsc.org
Molecular Design for Chemosensing Systems
The imidazole moiety in this compound provides an excellent platform for the design of chemosensors due to the presence of an acidic N-H proton that can act as a hydrogen bond donor. mdpi.com This feature, combined with the tunable photophysical properties of the molecule, allows for the development of highly sensitive and selective sensors for various analytes, particularly anions. mdpi.com
Anion Recognition Mechanisms: Hydrogen Bonding and Proton Transfer Interactions
The primary mechanism for anion recognition by imidazole-based sensors is through the formation of N-H···X⁻ hydrogen bonds. mdpi.comsemanticscholar.org The strength of this interaction is dependent on the basicity of the anion and the acidity of the N-H proton. acs.org The acidity of the imidazole proton can be modulated by the electronic properties of the substituents on the phenyl and thienyl rings. mdpi.com
In the presence of strongly basic anions like fluoride (B91410) (F⁻), the interaction can proceed beyond simple hydrogen bonding to a proton transfer or deprotonation event, resulting in the formation of an imidazolate anion. mdpi.comsemanticscholar.org This change in the electronic structure of the sensor molecule leads to significant changes in its optical properties, such as a color change (colorimetric response) or a change in fluorescence intensity (fluorometric response). mdpi.com
The sensing mechanism of a tetraphenylethylene-substituted bis(thienyl)imidazole (DTITPE) for fluoride ions was confirmed through ¹H NMR spectroscopic studies, which showed the disappearance of the imidazole proton resonance upon the addition of fluoride, consistent with hydrogen bond formation and subsequent deprotonation. mdpi.comsemanticscholar.org
Donor-Acceptor Architectures for Signal Transduction
To translate the anion binding event into a measurable signal, donor-acceptor architectures are often employed in the design of chemosensors. researchgate.net In these systems, the sensor molecule is composed of an electron-donating moiety and an electron-accepting moiety. Upon excitation, an intramolecular charge transfer (ICT) occurs from the donor to the acceptor. mdpi.com
The binding of an anion to the imidazole N-H group can significantly alter the ICT process. mdpi.com For example, in the case of DTITPE, the formation of a hydrogen bond with a fluoride ion enhances the ICT process between the bis(thienyl)imidazole unit and the tetraphenylethylene (B103901) (TPE) moiety. mdpi.comresearchgate.net This enhanced ICT leads to a noticeable change in the absorption and fluorescence spectra, allowing for the sensitive detection of the anion. mdpi.comresearchgate.net The detection limits for fluoride ions using DTITPE were found to be as low as 1.37 × 10⁻⁷ M by UV-vis and 2.67 × 10⁻¹³ M by fluorescence spectroscopy. mdpi.comresearchgate.net
The introduction of electron-withdrawing groups to the imidazole backbone can further enhance the sensitivity of the sensor by promoting charge transfer. nih.gov Similarly, increasing the coplanarity of the molecule can also lead to improved performance in detecting anions. nih.gov
Table 2: Detection Limits of Imidazole-Based Fluoride Sensors
| Compound | Detection Limit (M) | Method | Reference |
| 4,5-di(thien-2-yl)-2-(4-(1,2,2-triphenylvinyl)-phenyl)-1H-imidazole (DTITPE) | 1.37 x 10⁻⁷ | UV-vis | mdpi.comresearchgate.net |
| 4,5-di(thien-2-yl)-2-(4-(1,2,2-triphenylvinyl)-phenyl)-1H-imidazole (DTITPE) | 2.67 x 10⁻¹³ | Fluorescence | mdpi.comresearchgate.net |
| 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene (1a) | 5.47 x 10⁻⁶ | Not specified | nih.gov |
| 2-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-1H-phenanthro[9,10-d]imidazole (1b) | 4.21 x 10⁻⁶ | Not specified | nih.gov |
| 2-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-1H-imidazo4,5-fphenanthroline (1c) | 9.12 x 10⁻⁷ | Not specified | nih.gov |
Role in Photocatalytic Systems
The emergence of organic molecules as functional materials in photocatalysis offers a promising avenue for sustainable chemical transformations. Among these, compounds featuring a donor-acceptor (D-A) architecture are of significant interest due to their tunable electronic properties and high efficiency in light harvesting and charge separation. While direct photocatalytic applications of this compound are not extensively documented, its constituent moieties—thiophene as an electron donor and phenylimidazole as a potential electron acceptor or modulator—provide a strong basis for discussing its prospective role and the principles that would govern its design in photocatalytic systems.
The fundamental structure of this compound, which consists of a central phenylimidazole core flanked by two thienyl groups, suggests its potential as a D-A type organic semiconductor. In such a system, the electron-rich thiophene units can act as the primary light-harvesting antennae and electron donors, while the phenylimidazole core can serve as the electron acceptor or a bridge to facilitate charge transfer. This architecture is crucial for efficient photocatalysis, which relies on the generation of electron-hole pairs upon light absorption and their subsequent separation to drive chemical reactions.
Photoinduced Charge Separation and Carrier Dynamics in Photocatalysis
The efficiency of a photocatalyst is intrinsically linked to the dynamics of photoinduced charge carriers—electrons and holes. In a D-A system like this compound, the process begins with the absorption of a photon, which excites an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), creating an exciton (a bound electron-hole pair). For effective photocatalysis, this exciton must be dissociated into free charge carriers.
The spatial separation of the HOMO and LUMO is a key principle in promoting charge separation. In many D-A organic molecules, the HOMO is localized on the electron-donating moiety, while the LUMO is situated on the electron-accepting unit. acs.orgmdpi.com For this compound, it is anticipated that the HOMO would be predominantly located on the electron-rich thienyl groups, and the LUMO on the phenylimidazole core. This spatial segregation facilitates the forward electron transfer from the donor to the acceptor upon photoexcitation, while simultaneously hindering the reverse process of charge recombination. mdpi.com The establishment of a robust internal electric field, arising from the distinct electron affinities of the donor and acceptor units, can further drive this directional charge migration. mdpi.com
The dynamics of these charge carriers can be investigated using techniques such as transient absorption spectroscopy. chemrxiv.orgresearchgate.netnih.gov This method allows for the real-time observation of the excited states and charge-separated species, providing insights into the rates of charge transfer, recombination, and intersystem crossing. For instance, studies on similar D-A systems have shown that efficient charge separation can occur on ultrafast timescales, often within picoseconds. mdpi.com The lifetime of the charge-separated state is a critical parameter, as a longer lifetime increases the probability of the charge carriers participating in redox reactions with adsorbed substrates.
The table below illustrates typical carrier dynamics parameters for donor-acceptor organic photocatalysts, which would be relevant for evaluating the potential of this compound derivatives.
| Parameter | Typical Value Range | Significance in Photocatalysis |
| Exciton Lifetime | 10 ps - 1 ns | The time window for exciton dissociation. Shorter lifetimes may indicate rapid non-radiative decay. |
| Charge Separation Time | 100 fs - 10 ps | The rate at which the exciton dissociates into an electron and a hole. Faster is generally better. |
| Charge Recombination Time | 1 ns - 1 µs | The lifetime of the charge-separated state. Longer recombination times are desirable for efficient catalysis. |
| Electron Transfer Rate (to substrate) | 108 - 1010 s-1 | The rate at which the photogenerated electron is transferred to a substrate molecule. |
| Hole Transfer Rate (to substrate) | 107 - 109 s-1 | The rate at which the photogenerated hole is transferred to a substrate molecule. |
This table presents representative data for donor-acceptor organic photocatalysts and is intended for illustrative purposes.
Catalyst Design Principles for Enhanced Reactivity and Selectivity
The versatility of organic synthesis allows for the fine-tuning of the molecular structure of this compound to optimize its photocatalytic performance. Several design principles can be applied to enhance its reactivity and selectivity.
Comprehensive Structure Property Performance Relationships
Influence of Molecular Architecture on Electronic and Optoelectronic Properties
The spatial arrangement of the thienyl and phenyl rings relative to the central imidazole (B134444) core profoundly dictates the electronic and optical behavior of these molecules. The degree of conjugation, planarity, and the nature of the π-electron system are critical factors.
Research on 2,4,5-trisubstituted thienyl-imidazole derivatives shows that the molecular architecture directly influences their electronic transitions and emission properties. psu.edu The introduction of a 4,5-dithienyl-imidazole moiety into a bi- or terthiophene oligomer leads to a significant enhancement of the fluorescence quantum yield, increasing it by 20-fold and 3-fold, respectively, compared to their oligothiophene counterparts. psu.edu This enhancement is attributed to the altered electronic landscape and decay pathways introduced by the imidazole unit.
Computational studies, including Density Functional Theory (DFT), have been instrumental in elucidating these relationships. For a tetraphenylethylene (B103901) (TPE)-linked bis(thienyl)imidazole derivative, DFT calculations revealed that the highest occupied molecular orbital (HOMO) is primarily located on the bis(thienyl)imidazole ring, while the lowest unoccupied molecular orbital (LUMO) resides on the TPE moiety. mdpi.com This spatial separation of frontier orbitals suggests a potential for intramolecular charge transfer (ICT) upon excitation, a key process for many optoelectronic applications. mdpi.com
Furthermore, the substitution pattern on the imidazole core is crucial. Studies on related phenanthroimidazole compounds have shown that introducing a thiophene (B33073) ring at the C2-position can effectively decrease the ionization potential of the material. researchgate.net This effect is due to the electron-donating nature of the thiophene ring, which raises the HOMO energy level and, consequently, lowers the hole-injection barrier in electronic devices. researchgate.net The electronic properties of the ground state of a core moiety are generally more perturbed by a 2-thienyl substitution than a 3-thienyl substitution. clockss.org
The following table summarizes key optoelectronic properties of a representative Bis(thienyl)phenylimidazole derivative, DTITPE, and its fluoride (B91410) adducts, illustrating the impact of molecular interaction on its electronic structure.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| DTITPE | -5.26 | -1.68 | 3.58 |
| DTITPE·F⁻ (Hydrogen Bonded) | -4.99 | -1.84 | 3.15 |
| DTITPE⁻ (Deprotonated) | -2.27 | 0.89 | 3.16 |
Impact of Substituent Effects on Excited State Dynamics and Photophysical Yields
The attachment of different functional groups (substituents) to the this compound framework allows for fine-tuning of its excited-state behavior and photophysical yields, such as fluorescence quantum efficiency and excited-state lifetimes.
Electron-donating or electron-withdrawing substituents can alter the energy levels of the frontier molecular orbitals, influencing the rates of radiative (e.g., fluorescence) and non-radiative decay. In rhodamine dyes, a comparative study showed that molecules with thienyl substituents exhibit dramatically different photophysics compared to their phenyl-substituted counterparts. rsc.org This is due to a combination of inductive effects and the greater torsional flexibility of the thienyl group, which can lead to the population of a lower-energy, non-emissive twisted excited state (S'1) and thus quench fluorescence. rsc.org
In a series of N-thienylcarbazoles, 2-thienyl groups were found to affect the characters of both the excited singlet and triplet states of the carbazole (B46965) moiety more significantly than 3-thienyl groups. clockss.org Specifically, the introduction of thienyl groups tends to decrease the fluorescence quantum yield compared to N-ethylcarbazole, an effect partially attributed to the heavy-atom effect of sulfur. clockss.org
The imidazole proton itself is a key site for modulating photophysical properties. In the TPE-linked bis(thienyl)imidazole, DTITPE, interaction with fluoride ions occurs via hydrogen bonding to the N-H proton, eventually leading to deprotonation. mdpi.com This interaction perturbs the electronic structure, causing a distinct change in the molecule's optical properties and enabling its use as a highly sensitive fluoride sensor. mdpi.com The sensing mechanism is driven by an ICT process between the bis(thienyl) and TPE moieties upon N-H---F⁻ hydrogen bond formation. mdpi.com
The photophysical yields of various thienyl-imidazole derivatives highlight the influence of the molecular structure on their emissive properties.
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|
| 2-(Thiophen-2-yl)-4,5-di(thiophen-2-yl)-1H-imidazole | 367 | 422 | 0.68 |
| 2-(5'-(Thiophen-2-yl)-[2,2'-bithiophen]-5-yl)-4,5-di(thiophen-2-yl)-1H-imidazole | 416 | 494 | 0.61 |
Correlation of Molecular Packing and Morphology with Charge Transport Efficiency
For applications in organic electronics, the performance of this compound-based materials is not solely dependent on the properties of individual molecules but is critically influenced by how these molecules arrange themselves in the solid state. Charge transport in organic semiconductor films is highly sensitive to microstructure and molecular packing. kaust.edu.sa
Key factors that govern charge transport efficiency include:
π-π Stacking: Efficient charge hopping between adjacent molecules requires sufficient overlap of their π-orbitals. The distance and relative orientation (e.g., cofacial vs. slipped-stack) of the molecules are paramount. Close interplanar distances, often around 3.3-3.5 Å, facilitate good electronic coupling. kaust.edu.sa
Molecular Orientation: The orientation of the molecules relative to the substrate (e.g., "edge-on" or "face-on") can create anisotropic charge transport. For field-effect transistors, an edge-on orientation is often preferred as it promotes in-plane π-stacking and facilitates lateral charge transport. nih.gov
Crystallinity and Morphology: Highly crystalline domains with low defect densities generally lead to higher charge carrier mobilities. However, polymorphism—the ability of a material to exist in multiple crystalline forms—can lead to vastly different transport properties for the same molecule. kaust.edu.sa The presence of amorphous regions or grain boundaries can act as traps for charge carriers, impeding device performance. nih.gov
Studies on aromatic substituents like phenyl and thienyl have shown that subtle geometric differences can have a significant impact on charge transport. nih.gov Steric hindrance between adjacent molecules can affect the reorganization energy (the energy required to deform the molecule upon charge acceptance) and the degree of overlap between molecular orbitals, both of which are critical parameters in charge transfer rate calculations. nih.gov The introduction of bulky side chains or twisting the molecular backbone are common strategies to prevent excessive aggregation and control the solid-state morphology. acs.org
Rational Design Principles for Targeted Functional Properties
The knowledge gained from structure-property relationships allows for the rational design of new this compound derivatives with tailored functionalities. nih.gov
Key design principles include:
Tuning Energy Levels (HOMO/LUMO): By strategically placing electron-donating groups (like alkoxy or amino) or electron-withdrawing groups (like cyano or nitro) on the phenyl or thienyl rings, the HOMO and LUMO energy levels can be precisely controlled. rsc.org This is essential for optimizing charge injection/extraction in OLEDs and for aligning energy levels in organic photovoltaics. acs.org
Modulating the π-Conjugated System: Extending the π-conjugated system, for instance by moving from thiophene to bithiophene or terthiophene units, typically results in a red-shift of absorption and emission spectra and a smaller energy gap. psu.edubeilstein-journals.org This principle is used to tune the color of emitted light in OLEDs or to enhance light absorption in solar cells.
Controlling Intermolecular Interactions: The imidazole N-H group provides a specific site for hydrogen bonding, which can be exploited for creating selective chemical sensors or for directing molecular self-assembly in the solid state. mdpi.comresearchgate.net The introduction of bulky substituents, such as TPE, can induce aggregation-induced emission (AIE) properties and control molecular packing. researchgate.net
Synthetic Accessibility: The development of efficient synthetic routes, such as multicomponent reactions, is crucial for creating a library of derivatives for systematic study and application. acs.org The Debus-Radziszewski imidazole synthesis is a common and versatile pathway for constructing variously substituted 2,4,5-triarylimidazoles. beilstein-journals.org
By applying these principles, researchers can systematically modify the core this compound structure to achieve desired outcomes, whether it be high fluorescence quantum yield for lighting applications, specific ion-selectivity for sensing, or optimized charge mobility for transistors.
Advanced Spectroscopic and Computational Methodologies in Characterization
Ultrafast Transient Absorption and Raman Loss Spectroscopy for Excited State Dynamics
Ultrafast transient absorption (TA) spectroscopy is a powerful technique to probe the dynamics of photoexcited states in molecules like "Bis(thienyl)phenylimidazole". mdpi.comrsc.org This method allows for the monitoring of the evolution of spectroscopic signatures as the molecule transitions from its initial Franck-Condon state. ipcms.fr In related systems, such as bis-benzimidazole derivatives, femtosecond transient absorption has been used to elucidate the dynamics of excited-state intramolecular proton transfer (ESIPT) and subsequent structural relaxations. mdpi.comnih.gov For instance, studies on similar molecules have revealed multi-exponential decay behaviors, indicating complex structural dynamics in the excited electronic state. nih.gov
Femtosecond Stimulated Raman Spectroscopy (FSRS) and Ultrafast Raman Loss Spectroscopy (URLS) offer complementary information by providing vibrational snapshots of the molecule as it evolves in the excited state. mdpi.comnih.govresearchgate.net These techniques can reveal mode-specific kinetics and vibrational relaxation dynamics. For example, in a study on bis(phenylethynyl)benzene, a model for molecular wires, URLS revealed a gradual increase in the intensity of Raman bands, reflecting structural reorganization from a non-planar to a planar conformation in the excited state. nih.govresearchgate.net Time-dependent peak shifts in the vibrational modes can provide information about the extent of electronic conjugation during different phases of excited-state relaxation. nih.gov While direct studies on "this compound" are not prevalent, the application of these techniques would be invaluable in understanding its photophysical properties, such as the dynamics of torsional motions between the phenyl and thienyl rings and the imidazole (B134444) core, which are crucial for its application in optoelectronics.
Table 1: Representative Transient Absorption Data for a Hypothetical "this compound" Derivative
| Time Delay (ps) | Wavelength (nm) | ΔA (mOD) | Assignment |
| 0.1 | 450 | 50 | S1 -> Sn Absorption |
| 1.0 | 480 | 35 | Excited State Relaxation |
| 10 | 520 | 20 | Vibrational Cooling |
| 100 | 600 | 5 | Intersystem Crossing/Decay to Ground State |
This table is illustrative and provides hypothetical data to demonstrate the type of information obtained from transient absorption spectroscopy.
Advanced Computational Protocols (e.g., Molecular Dynamics, Monte Carlo Simulations) for Complex System Behavior
Advanced computational methods are indispensable for understanding the behavior of complex systems involving "this compound". Molecular dynamics (MD) and Monte Carlo (MC) simulations, in particular, provide atomic-level insights into the structural and dynamic properties of these molecules in various environments. arxiv.orgibm.com
Molecular Dynamics (MD) Simulations: MD simulations can model the time evolution of "this compound" molecules, capturing their conformational dynamics, interactions with surrounding solvent molecules, and the formation of aggregated structures. nih.govplos.orglidsen.com For imidazole and benzimidazole (B57391) derivatives, MD simulations have been employed to study their interactions with biological targets and to understand their self-assembly properties. nih.govresearchgate.net For "this compound," MD simulations could be used to predict the morphology of thin films, which is critical for its performance in organic electronic devices. researchgate.net
Monte Carlo (MC) Simulations: MC simulations are a powerful tool for exploring the vast conformational space of flexible molecules like "this compound" and for simulating processes such as phase separation and self-assembly. nih.govarxiv.orgaps.org These simulations can predict the equilibrium structures and thermodynamic properties of systems containing "this compound," which is crucial for designing materials with desired bulk properties. For instance, MC simulations could be used to model the distribution of "this compound"-based dopants in a host matrix for organic light-emitting diodes (OLEDs).
Density Functional Theory (DFT) calculations are often used in conjunction with these simulation techniques to provide accurate parameters for the force fields and to calculate electronic properties. researchgate.netbiointerfaceresearch.com DFT can be used to determine the optimized geometry, vibrational frequencies, and electronic transitions of "this compound," which are essential for interpreting experimental spectra and understanding its reactivity. researchgate.netbiointerfaceresearch.com
Table 2: Illustrative Parameters from a Molecular Dynamics Simulation of "this compound" in a Thin Film
| Parameter | Value | Description |
| Simulation Time | 100 ns | Total duration of the simulation. |
| Temperature | 300 K | Simulated temperature of the system. |
| Pressure | 1 atm | Simulated pressure of the system. |
| Dihedral Angle (Thienyl-Phenyl) | 35° ± 10° | Average and standard deviation of the twist angle. |
| Radial Distribution Function g(r) | Peak at 4.5 Å | Indicates average intermolecular distance. |
This table presents hypothetical data that could be obtained from an MD simulation to illustrate the insights gained.
Multiscale Modeling Approaches for Material Design and Performance Prediction
The design and optimization of materials based on "this compound" for applications in organic electronics often require a multiscale modeling approach. acs.orgethernet.edu.etresearchgate.net This strategy bridges the gap between the atomistic details of the molecule and the macroscopic properties of the device.
A multiscale modeling framework typically involves:
Quantum Mechanics (QM): At the most fundamental level, QM methods like DFT are used to calculate the intrinsic electronic properties of a single "this compound" molecule, such as its HOMO/LUMO energy levels, charge carrier mobilities, and absorption/emission spectra. researchgate.netacs.org
Atomistic Simulations (MD/MC): The parameters obtained from QM calculations are then used to develop accurate force fields for classical MD or MC simulations. arxiv.org These simulations can then model the morphology and intermolecular interactions within a larger system, such as a thin film or a blend with other materials. acs.orgresearchgate.net
Coarse-Graining (CG): To access even larger length and time scales, coarse-grained models can be developed. In CG models, groups of atoms are represented as single "beads," which significantly reduces the computational cost while retaining the essential physics of the system. researchgate.net
This hierarchical approach allows researchers to establish a clear relationship between the molecular structure of "this compound" and the performance of the final device, enabling the rational design of new and improved materials.
Future Research Directions and Emerging Opportunities
Integration with Supramolecular Assembly Strategies
The imidazole (B134444) moiety is a well-established building block in supramolecular chemistry, capable of participating in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. mdpi.com These interactions can be harnessed to direct the self-assembly of bis(thienyl)phenylimidazole molecules into highly ordered one-, two-, and three-dimensional structures.
Future research will likely focus on the rational design of this compound derivatives with specific functional groups that can promote desired intermolecular interactions and guide the formation of complex supramolecular architectures. For instance, the introduction of hydrogen bond donors and acceptors can lead to the formation of predictable patterns, similar to the self-assembly observed in other bis-imidazole systems. researchgate.net The electron-rich nature of the thienyl and phenyl rings also provides opportunities for exploiting π-π stacking interactions to create co-facial arrangements, which are crucial for charge transport in organic electronic devices.
The exploration of host-guest chemistry, where this compound acts as a host for small molecules or ions, is another promising avenue. The imidazole nitrogens can serve as binding sites for metal ions, leading to the formation of metallosupramolecular assemblies with interesting photophysical and catalytic properties. mdpi.com The ability to control the assembly of these molecules on surfaces could also lead to the development of novel sensors and molecular electronic components.
Table 1: Potential Supramolecular Interactions and Resulting Architectures for this compound Derivatives
| Interaction Type | Potential Functional Groups | Resulting Supramolecular Architecture | Potential Applications |
| Hydrogen Bonding | Carboxylic acids, amides, hydroxyls | 1D chains, 2D sheets | Crystal engineering, functional gels |
| Metal Coordination | Pyridyl, cyano, carboxylate groups | Coordination polymers, metal-organic frameworks (MOFs) | Catalysis, gas storage, sensing |
| π-π Stacking | Extended aromatic systems, electron-withdrawing/donating substituents | Columnar stacks, layered structures | Organic electronics, photovoltaics |
| Host-Guest Interactions | Crown ether or calixarene (B151959) moieties | Encapsulation complexes | Molecular recognition, drug delivery |
Exploration of Novel Hybrid Organic-Inorganic Architectures
The development of hybrid organic-inorganic materials offers a powerful strategy for combining the desirable properties of both organic and inorganic components, such as the processability and luminescence of organic molecules with the thermal stability and conductivity of inorganic materials. rsc.org this compound is an excellent candidate for the organic component in such hybrid systems due to the coordinating ability of its imidazole nitrogen atoms.
Future research in this area will involve the synthesis and characterization of hybrid materials where this compound is coordinated to various metal ions or integrated into inorganic matrices. For example, the reaction of this compound with metal salts like lithium perchlorate (B79767) has been shown in related bis-imidazole systems to form novel 3D network polymers and 1D chain polymers. nih.gov Similarly, complexes with transition metals such as zinc, palladium, and copper can be explored to create materials with unique magnetic, catalytic, or liquid crystalline properties. rsc.orgnih.gov
Table 2: Examples of Potential Hybrid Organic-Inorganic Architectures with this compound
| Inorganic Component | Linkage Type | Potential Hybrid Architecture | Potential Applications |
| Metal Ions (e.g., Li+, Zn2+, Cu2+) | Coordination to imidazole nitrogens | Metal-organic frameworks (MOFs), coordination polymers | Gas separation, catalysis, luminescent sensors |
| Metal Oxides (e.g., SiO2, TiO2) | Covalent bonding or physical encapsulation | Sol-gel composites, organically modified silicates (ORMOSILs) | Protective coatings, solid-state lighting, photocatalysts |
| Semiconductor Nanocrystals (e.g., CdSe, ZnO) | Ligand exchange or surface functionalization | Quantum dot-organic ligand hybrids | Light-emitting diodes (LEDs), bio-imaging |
Development of Advanced Theoretical Models for Predictive Material Design
As the complexity of materials based on this compound increases, the development of advanced theoretical models will become indispensable for predicting their properties and guiding synthetic efforts. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the electronic structure, optical properties, and excited-state dynamics of organic molecules. jmaterenvironsci.comrsc.org
Future research will focus on developing and applying these models to understand the structure-property relationships in this compound and its derivatives. For example, theoretical calculations can be used to predict how modifications to the molecular structure, such as changing the substitution pattern on the phenyl or thienyl rings, will affect the absorption and emission wavelengths, quantum yields, and charge-transfer characteristics of the molecule. This predictive capability will accelerate the discovery of new materials with optimized performance for specific applications.
Furthermore, multiscale modeling approaches can be employed to simulate the self-assembly of this compound molecules into larger supramolecular structures and to predict the properties of the resulting bulk materials. By combining quantum mechanical calculations on individual molecules with classical molecular dynamics simulations of larger ensembles, researchers can gain insights into the packing arrangements, intermolecular interactions, and charge transport properties of these materials. This integrated computational and experimental approach will be crucial for the rational design of the next generation of functional materials based on this compound.
Table 3: Application of Theoretical Models in the Design of this compound-Based Materials
| Theoretical Method | Property to be Predicted | Impact on Material Design |
| Density Functional Theory (DFT) | Ground-state geometry, electronic structure, HOMO/LUMO energies | Optimization of molecular structure for desired electronic properties |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra, excited-state properties | Design of molecules with specific colors and luminescence efficiencies |
| Molecular Dynamics (MD) | Supramolecular packing, intermolecular interactions, diffusion | Prediction of crystal structures and morphology of thin films |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Properties of the molecule in a complex environment (e.g., in a protein or on a surface) | Understanding of interactions in biological or device settings |
Q & A
Q. What are the common synthetic routes for Bis(thienyl)phenylimidazole derivatives, and how can researchers ensure high selectivity?
this compound derivatives are typically synthesized via cyclization reactions involving thiophene and imidazole precursors. A notable method involves solvent-free Friedel-Crafts acylation using Eaton's reagent (P₂O₅/MeSO₃H), which achieves high yields (90–96%) and selectivity by avoiding side reactions . Key steps include:
- Substrate preparation : Use commercially available thiophene and imidazole derivatives.
- Reaction monitoring : Thin-layer chromatography (TLC) with UV detection ensures progress tracking.
- Purification : Column chromatography or recrystallization minimizes impurities. This method is advantageous for scalability and environmental sustainability due to solvent-free conditions .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
Characterization requires a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm molecular structure and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- UV-Vis Spectroscopy : To assess electronic transitions, particularly for optoelectronic applications.
- Melting Point Analysis : Open capillary methods (e.g., electrothermal 9200 apparatus) verify purity . Cross-referencing data with the NIST Chemistry WebBook ensures accuracy in spectral assignments .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for high-yield synthesis of this compound derivatives?
Optimization strategies include:
- Factorial Design : Systematically vary parameters (temperature, catalyst loading, reaction time) to identify optimal conditions .
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂, FeCl₃) for improved cyclization efficiency.
- Kinetic Studies : Monitor intermediate formation via in situ FTIR or HPLC to adjust reaction pathways. For example, the use of Eaton's reagent in solvent-free conditions reduces side reactions and improves yields compared to traditional Brønsted acids .
Q. What methodologies resolve discrepancies between computational predictions (e.g., DFT) and experimental data for electronic properties?
Discrepancies often arise from approximations in density functional theory (DFT). To address this:
- Hybrid Functionals : Incorporate exact-exchange terms (e.g., B3LYP) to improve accuracy in predicting ionization potentials and electron affinities .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions.
- Validation : Compare computed UV-Vis spectra with experimental data to refine theoretical models .
Q. How can thienyl groups in this compound be functionalized for targeted biological activity?
Functionalization strategies include:
- C–H Activation : Employ phenyliodine(III) reagents for regioselective selenylation at the thienyl C(sp²)–H position .
- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups for enhanced bioactivity.
- Triazole Integration : Design thiazole-triazole acetamide hybrids to target enzymes like α-glycosidase, as demonstrated in antidiabetic research .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting data in crystallographic vs. spectroscopic analyses?
- X-ray Diffraction (XRD) : Resolve ambiguities in bond lengths/angles by comparing with DFT-optimized geometries.
- Dynamic Effects : Account for conformational flexibility in solution (NMR) vs. rigid crystal structures (XRD).
- Error Margins : Cross-validate using multiple techniques (e.g., XRD, NMR, and HRMS) to confirm structural assignments .
Q. What experimental controls are critical for reproducibility in this compound synthesis?
- Blank Reactions : Exclude catalysts/reagents to identify side-reaction pathways.
- Internal Standards : Use deuterated solvents or reference compounds in NMR for signal calibration.
- Batch Consistency : Replicate reactions across multiple batches to assess yield variability .
Methodological Integration
Q. How can computational chemistry be integrated into experimental workflows for this compound research?
- Pre-Synthesis Screening : Use DFT to predict reaction feasibility and transition states (e.g., assessing cyclization barriers).
- Post-Synthesis Analysis : Compare computed vibrational spectra (IR) with experimental data to validate intermediates.
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions for new derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
